

## Chemical structure and stereochemistry of Levo-Rotundatin

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An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Levo-**Rotundatin**e

### Introduction

Levo-Rotundatine, also known as Levo-tetrahydropalmatine (I-THP), is a protoberberine-type isoquinoline alkaloid of significant pharmacological interest. It is the levorotatory enantiomer of tetrahydropalmatine (THP) and is recognized as the more potent of the two stereoisomers.[1] Extracted from various plant species, particularly those of the Corydalis (Yan Hu Suo) and Stephania genera, Levo-Rotundatine has a long history of use in traditional Chinese medicine for its analgesic and sedative properties.[2] In modern pharmacology, it is primarily investigated for its activity as a dopamine receptor antagonist, with potential applications in the treatment of pain, anxiety, and substance addiction.[3]

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to Levo-**Rotundatin**e, intended for researchers, scientists, and professionals in drug development.

### **Chemical Structure and Nomenclature**

Levo-**Rotundatin**e possesses a rigid tetracyclic core structure characteristic of tetrahydroprotoberberine alkaloids. This scaffold consists of a tetrahydroisoquinoline ring system fused to an isoquinoline moiety.

## Foundational & Exploratory





Molecular Formula: C21H25NO4[2]

Molecular Weight: 355.43 g/mol [4]

• IUPAC Name: (13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline[2]

• Synonyms: I-Rotundine, Levo-tetrahydropalmatine, I-THP, (-)-Tetrahydropalmatine, Caseanine, Hyndarine[5]

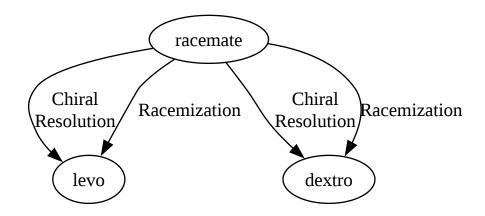
The structure features four methoxy groups attached to the aromatic rings, which significantly influence its solubility and biological activity. The single nitrogen atom within the heterocyclic system is basic, allowing for the formation of salts.

## **Stereochemistry and Absolute Configuration**

The biological activity of tetrahydropalmatine is critically dependent on its stereochemistry. The molecule contains a single stereocenter at the C-13a position, giving rise to two enantiomers: Levo-**Rotundatine** and Dextro-**Rotundatine**.

- Optical Activity: The prefix "Levo" indicates that this isomer is levorotatory, meaning it rotates
  the plane of polarized light to the left (counter-clockwise).[6] Its dextrorotatory counterpart
  ((+)-tetrahydropalmatine) has distinct pharmacological properties.[3]
- Absolute Configuration: The absolute spatial arrangement of substituents at the chiral center (C-13a) is defined by the Cahn-Ingold-Prelog (CIP) priority rules. For Levo-Rotundatine, the absolute configuration is designated as (S).[5] The IUPAC name, (13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline, reflects this specific stereochemistry.[2] The racemic mixture, containing equal amounts of the (S) and (R) enantiomers, is known as (±)-tetrahydropalmatine.[5]





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Caption: Relationship between stereoisomers of Tetrahydropalmatine.

# **Quantitative Data**Physicochemical Properties

The physical and chemical properties of Levo-Rotundatine are summarized in the table below.

Property	Value	Reference(s)
Appearance	Off-white solid, odorless, tasteless. Turns yellow with light and heat.	[6]
Melting Point	141-144 °C	N/A
Solubility	Soluble in chloroform and dilute sulfuric acid. Slightly soluble in ethanol or ether. Insoluble in water.	[6]
Specific Rotation	$[\alpha]^{23}D = -262^{\circ}$ (in Ethanol)	[6]

## **Spectroscopic Data**

Structural elucidation relies on various spectroscopic techniques. While a complete, assigned experimental dataset is not consistently available across the literature, the expected spectral features are well-understood.



Table 4.2.1: Predicted Infrared (IR) Spectroscopy Absorptions

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Functional Group
3000-2850	Medium-Strong	C-H Stretch	Aliphatic (CH <sub>2</sub> , CH <sub>3</sub> )
3100-3000	Weak-Medium	C-H Stretch	Aromatic (Ar-H)
1600-1450	Medium	C=C Stretch	Aromatic Ring
1250-1000	Strong	C-O Stretch	Aryl Ether (Ar-O-CH <sub>3</sub> )
1350-1250	Medium	C-N Stretch	Tertiary Amine

Table 4.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete, experimentally verified and assigned NMR dataset for Levo-**Rotundatin**e is not available in the cited literature. However, based on the known structure, the following general assignments can be predicted for <sup>1</sup>H and <sup>13</sup>C NMR spectra.

- ¹H NMR: Signals are expected in the aromatic region (δ 6.5-7.5 ppm), methoxy region (δ 3.5-4.0 ppm, sharp singlets), and the aliphatic region corresponding to the tetracyclic core (δ 2.5-4.5 ppm).
- $^{13}$ C NMR: Aromatic carbons are expected between  $\delta$  110-150 ppm. Methoxy carbons typically appear around  $\delta$  55-60 ppm. The aliphatic carbons of the core structure would be found upfield, generally between  $\delta$  20-70 ppm.

## **Pharmacological Data (Receptor Binding Affinity)**

Levo-**Rotundatin**e's primary mechanism of action involves the antagonism of dopamine receptors.



Receptor Target	Binding Constant (Ki)	IC <sub>50</sub>	Reference(s)
Dopamine D1	~124 nM	~166 nM	[2]
Dopamine D2	~388 nM	~1.4 µM	[2]
Dopamine D3	-	~3.3 µM	[4]
Serotonin 5-HT <sub>1a</sub>	~340 nM	~370 nM	[4]

## **Crystallographic Data**

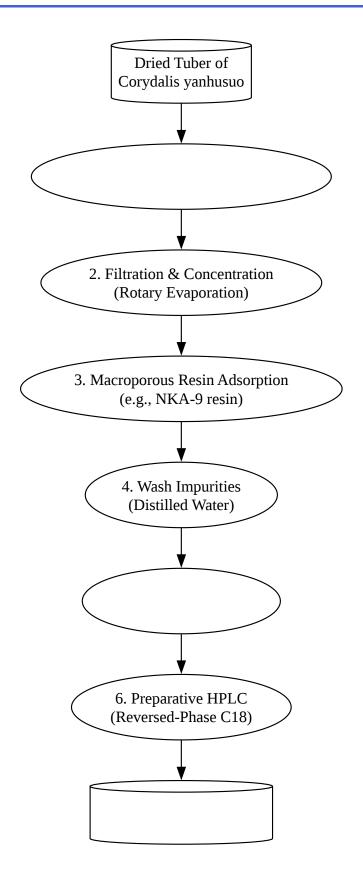
Crystallographic data for the pure Levo-**Rotundatin**e enantiomer is not readily available. However, data for the racemic compound, (±)-tetrahydropalmatine, provides insight into the molecular geometry and packing.

Parameter	Value for (±)- tetrahydropalmatine	Reference(s)
Crystal System	Orthorhombic	[5]
Space Group	Pbca	[5]
Unit Cell a	29.817 Å	[5]
Unit Cell b	17.001 Å	[5]
Unit Cell c	7.279 Å	[5]
Unit Cell α, β, γ	90°	[5]

# Experimental Protocols Isolation and Purification from Corydalis yanhusuo

The following is a representative protocol for the isolation and purification of Levo-**Rotundatin**e, synthesized from common laboratory practices.





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Caption: Workflow for the isolation and purification of Levo-Rotundatine.



#### Methodology:

#### Extraction:

- Pulverize the dried tubers of Corydalis yanhusuo.
- Perform a reflux extraction using 70% ethanol at a liquid-to-solid ratio of 20:1 (v/w). To
  improve alkaloid extraction, the pH of the ethanol can be adjusted to ~10 with dilute
  ammonia.
- Repeat the extraction process twice, each for 60 minutes, to ensure maximum yield.[2]

#### Concentration:

- Combine the ethanolic extracts and filter to remove solid plant material.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- Purification via Macroporous Resin Chromatography:
  - Dissolve the crude extract in water and load it onto a pre-conditioned macroporous adsorption resin column (e.g., NKA-9).
  - Wash the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities like sugars and salts.[2]
  - Elute the alkaloids from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.[2]
  - Collect the eluate and concentrate it to dryness.
- Final Purification via Preparative HPLC:
  - Dissolve the semi-purified alkaloid fraction in a suitable solvent.
  - Perform final purification using a reversed-phase preparative High-Performance Liquid
     Chromatography (HPLC) system with a C18 column.



- Employ a gradient elution method, for example, with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium acetate, pH 8.0).
- Monitor the eluent with a UV detector and collect the fraction corresponding to Levo-Rotundatine.
- Lyophilize or evaporate the solvent from the collected fraction to yield the purified compound.

# Determination of Absolute Configuration by Vibrational Circular Dichroism (VCD)

VCD spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution, providing an alternative to X-ray crystallography.[7]

#### Methodology:

- Sample Preparation:
  - Dissolve 5-15 mg of the purified Levo-Rotundatine sample in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) to a concentration of approximately 0.1 M. The sample is recoverable after analysis.[8]
  - $\circ$  Transfer the solution to an IR cell with BaF<sub>2</sub> windows and a defined path length (e.g., 100  $\mu$ m).
- VCD Spectrum Acquisition:
  - Measure the VCD and IR spectra simultaneously using a dedicated FT-VCD spectrometer.
  - Collect data over a suitable spectral range (e.g., 2000-800 cm<sup>-1</sup>) at a resolution of 4 cm<sup>-1</sup>.
     Multiple scans are averaged over several hours to achieve an adequate signal-to-noise ratio.[9]
- Computational Modeling:



- Generate a 3D structure of one enantiomer (e.g., the (S)-enantiomer) of Levo-Rotundatine.
- Perform a conformational search using molecular mechanics (e.g., MMFF94 force field) to identify low-energy conformers.
- Optimize the geometries of the significant conformers and calculate their theoretical VCD and IR spectra using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.[10] The calculations should incorporate a solvent model (e.g., CPCM) to better reflect the experimental conditions.
- Data Analysis and Assignment:
  - Generate a Boltzmann-averaged theoretical VCD spectrum based on the calculated free energies of the stable conformers.
  - Compare the experimental VCD spectrum with the calculated spectrum for the (S)enantiomer and its mirror image (which represents the (R)-enantiomer).
  - The absolute configuration is assigned based on the best visual and statistical correlation between the experimental and one of the two theoretical spectra.

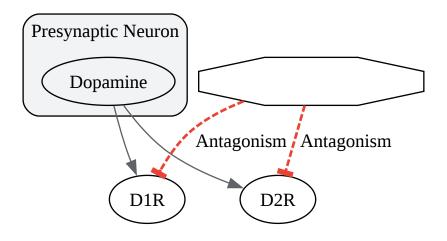
# Mechanism of Action: Dopamine Receptor Antagonism

Levo-**Rotundatin**e exerts its primary pharmacological effects by acting as an antagonist at both D1-like and D2-like dopamine receptors in the central nervous system.[2] By blocking these receptors, it modulates downstream signaling cascades, which is believed to underpin its analgesic and sedative properties.

D1-like Receptor (D<sub>1</sub>/D<sub>5</sub>) Antagonism: D1-like receptors are coupled to the Gαs protein. Their activation normally stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). By blocking D1 receptors, Levo-Rotundatine prevents this cascade, inhibiting the phosphorylation of downstream targets like DARPP-32.



D2-like Receptor (D<sub>2</sub>/D<sub>3</sub>/D<sub>4</sub>) Antagonism: D2-like receptors are coupled to the Gαi protein, which inhibits adenylyl cyclase. Antagonism of these receptors by Levo-Rotundatine blocks this inhibitory pathway. D2 receptors also modulate other signaling pathways, including the Akt/GSK-3β pathway.[1]



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Caption: Simplified signaling pathway of Levo-Rotundatine as a dopamine antagonist.

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